molecular formula C5H9ClN4 B13732048 Pyridine-3,4,5-triamine chloride CAS No. 30146-41-9

Pyridine-3,4,5-triamine chloride

Cat. No.: B13732048
CAS No.: 30146-41-9
M. Wt: 160.60 g/mol
InChI Key: YNGMCXQFQWMBDU-UHFFFAOYSA-N
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Description

Pyridine-3,4,5-triamine chloride is a pyridine-derived compound featuring three amine groups at the 3-, 4-, and 5-positions of the aromatic ring, with a chloride counterion. For instance, triamine monomers containing pyridine structures are synthesized via nitro-group reduction and hydrazine hydrate catalysis, yielding intermediates for hyperbranched polymers with high molecular weight and reactivity .

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

30146-41-9

Molecular Formula

C5H9ClN4

Molecular Weight

160.60 g/mol

IUPAC Name

pyridine-3,4,5-triamine;hydrochloride

InChI

InChI=1S/C5H8N4.ClH/c6-3-1-9-2-4(7)5(3)8;/h1-2H,6-7H2,(H2,8,9);1H

InChI Key

YNGMCXQFQWMBDU-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=C(C=N1)N)N)N.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Pyridine-3,4,5-triamine chloride can be synthesized through various methods. One common approach involves the quaternization of pyridine derivatives. For instance, pyridine-3,4,5-triamine can be reacted with hydrochloric acid to form the chloride salt. The reaction typically requires controlled conditions, such as a specific temperature and solvent, to ensure high yield and purity .

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve large-scale quaternization reactions. These processes often utilize environmentally friendly solvents and optimized reaction conditions to maximize efficiency and minimize waste .

Chemical Reactions Analysis

Types of Reactions: Pyridine-3,4,5-triamine chloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine-3,4,5-tricarboxylic acid, while reduction can produce various amine derivatives .

Scientific Research Applications

Pyridine-3,4,5-triamine chloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of pyridine-3,4,5-triamine chloride involves its interaction with specific molecular targets. In biological systems, it may inhibit the growth of microorganisms by interfering with their metabolic pathways. The compound’s structure allows it to bind to enzymes and other proteins, disrupting their normal function and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The table below highlights key differences between pyridine-3,4,5-triamine chloride and related compounds:

Compound Name Molecular Formula Substituent Positions Functional Groups Key Applications/Properties Reference
This compound* C₅H₆ClN₄ 3,4,5 -NH₂ (x3), Cl⁻ Polymer synthesis, intermediates Inferred
3,4,5-Trichloropyridine C₅H₂Cl₃N 3,4,5 -Cl (x3) Agrochemical intermediates
2,4,5-Triaminopyridine C₅H₇N₅ 2,4,5 -NH₂ (x3) Pharmaceutical research, reagents
Triazine-2,4,6-triamine C₃H₆N₆ 2,4,6 (triazine ring) -NH₂ (x3) Crosslinking agents, dyes
N-(4,6-Diaminopyrimidin-2-yl)-4-nitrobenzenesulfonamide C₁₀H₁₁N₅O₄S 2,4,6 (pyrimidine ring) -NH₂ (x2), -SO₂C₆H₄NO₂ Antimicrobial drug candidates

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